1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C11H18N4O and a molecular weight of 222.28682 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazol-4-amine with piperidine-1-carbonyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:
1-Ethyl-1H-pyrazol-4-amine: This compound lacks the piperidin-1-ylcarbonyl group, which may result in different biological activities and chemical properties.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyrazole core but have different substituents, leading to variations in their pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-amino-2-ethylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15-10(9(12)8-13-15)11(16)14-6-4-3-5-7-14/h8H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADNSHSTSJWLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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